molecular formula C24H22N4O4 B6069578 1-N,4-N-bis[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzene-1,4-dicarboxamide

1-N,4-N-bis[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzene-1,4-dicarboxamide

Cat. No.: B6069578
M. Wt: 430.5 g/mol
InChI Key: RIEFMKXVINAYHB-RYQLWAFASA-N
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Description

1-N,4-N-bis[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzene-1,4-dicarboxamide is an organic compound characterized by its complex structure, which includes multiple aromatic rings and functional groups

Properties

IUPAC Name

1-N,4-N-bis[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-15(17-7-11-21(29)12-8-17)25-27-23(31)19-3-5-20(6-4-19)24(32)28-26-16(2)18-9-13-22(30)14-10-18/h3-14,29-30H,1-2H3,(H,27,31)(H,28,32)/b25-15+,26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIEFMKXVINAYHB-RYQLWAFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)C(=O)N/N=C(/C2=CC=C(C=C2)O)\C)/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N,4-N-bis[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzene-1,4-dicarboxamide typically involves the condensation of 4-hydroxybenzaldehyde with benzene-1,4-dicarboxylic acid dihydrazide under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-N,4-N-bis[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imine groups can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be employed under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-N,4-N-bis[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzene-1,4-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of 1-N,4-N-bis[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxyl and imine groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,1-Bis(4-hydroxyphenyl)cyclohexane: Similar in structure but lacks the imine groups.

    Bis(4-hydroxyphenyl)sulfone: Contains sulfone groups instead of imine groups.

    1,4-Bis(2-hydroxyethyl)benzene: Similar aromatic structure but different functional groups.

Uniqueness

1-N,4-N-bis[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzene-1,4-dicarboxamide is unique due to the presence of both hydroxyl and imine groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a compound of significant interest.

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